tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate
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Overview
Description
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is a chemical compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl carbamate group and the methylsulfanyl substituent on the bicyclo[1.1.1]pentane ring contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the reaction of a bicyclo[1.1.1]pentane derivative with tert-butyl carbamate. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study the interactions of bicyclo[1.1.1]pentane derivatives with biological molecules. Its stability and reactivity make it suitable for various biochemical assays .
Medicine
In medicine, tert-butyl N-(3-methylsulfanyl-1-bicyclo[11Its unique structure may impart specific biological activities, making it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methylsulfanyl group may also participate in interactions with biological molecules, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Uniqueness
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C11H19NO2S/c1-9(2,3)14-8(13)12-10-5-11(6-10,7-10)15-4/h5-7H2,1-4H3,(H,12,13) |
InChI Key |
SANXHZXSCKYGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)SC |
Origin of Product |
United States |
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